HS38
Overview
Description
HS 38 is a specific and ATP-competitive inhibitor of death-associated protein kinase (DAPK). It has shown significant potential in scientific research, particularly in studies related to smooth muscle disorders. The compound has a molecular formula of C14H12ClN5O2S and a molecular weight of 349.8 g/mol .
Mechanism of Action
Target of Action
HS38, also known as “2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide”, is a potent and selective inhibitor of Death-associated protein kinase 1 (DAPK1) and Zipper-interacting protein kinase (ZIPK, also called DAPK3) . These kinases play crucial roles in mediating cell death through the transmission of apoptotic and autophagic signals . Additionally, this compound also inhibits PIM3 kinase , which prevents apoptosis and promotes the proliferation of cancerous cells .
Mode of Action
This compound interacts with its targets in an ATP-competitive manner . It shows remarkable selectivity towards the DAPK and PIMK families when evaluated against a diverse panel of purified protein kinases . The Kd values for DAPK1, PIM3, and ZIPK are 300 nM, 200 nM, and 280 nM, respectively .
Biochemical Pathways
Given its targets, it is likely involved in pathways related to apoptosis, autophagy, and cell proliferation . By inhibiting DAPK1, ZIPK, and PIM3, this compound could potentially disrupt these pathways, leading to changes in cell death and proliferation .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it decreases the contractile force generated in both mouse aorta and rabbit ileum, presumably by inhibiting the mechanisms by which ZIPK acts to increase calcium . It also suppresses intrinsic myogenic tone and enhanced tone associated with hypertension development in rodent cerebral arteries . In isolated human cerebral arterioles, this compound suppresses myogenic tone development .
Biochemical Analysis
Biochemical Properties
HS38 plays a crucial role in biochemical reactions by inhibiting specific kinases. It interacts with DAPK1, ZIPK, and PIM3, with dissociation constants (Kd) of 300 nM, 280 nM, and an IC50 of 200 nM, respectively . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active sites of these kinases. By inhibiting these kinases, this compound can modulate apoptosis and smooth muscle contraction, making it a valuable tool for studying these processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It significantly reduces the phosphorylation of myosin light chain 20 (RLC20) in human aortic smooth muscle cells, both in basal and sphingosine-1-phosphate (S1P) activated states . This reduction in phosphorylation leads to decreased contractile force in smooth muscle tissues, such as the mouse aorta and rabbit ileum . Additionally, this compound has been observed to inhibit cancer cell proliferation, invasion, migration, and colony formation in ovarian cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of DAPK1, ZIPK, and PIM3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in apoptosis and smooth muscle contraction. For example, by inhibiting ZIPK, this compound reduces calcium sensitization in smooth muscle cells, leading to decreased contractile force . Furthermore, this compound’s inhibition of PIM3 kinase can suppress cancer cell proliferation by interfering with cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is stable when stored at -20°C for up to three years in powder form and up to six months in solution at -80°C . Over time, this compound continues to inhibit kinase activity and reduce smooth muscle contractility in vitro . Long-term studies have shown that this compound maintains its efficacy in reducing myosin phosphorylation and contractile force in smooth muscle tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces smooth muscle contractility without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, such as reduced viability of smooth muscle cells . These dosage-dependent effects highlight the importance of optimizing this compound concentrations for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase inhibition. It interacts with enzymes such as DAPK1, ZIPK, and PIM3, affecting their activity and downstream signaling pathways . By inhibiting these kinases, this compound can alter metabolic flux and metabolite levels in smooth muscle cells and cancer cells . This modulation of metabolic pathways is crucial for understanding the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as smooth muscle and cancer cells . The compound’s distribution is essential for its efficacy in inhibiting kinase activity and modulating cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with its target kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to DAPK1, ZIPK, and PIM3 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS 38 involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidinone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HS 38 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity for research applications .
Chemical Reactions Analysis
Types of Reactions
HS 38 undergoes various chemical reactions, including:
Oxidation: HS 38 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: HS 38 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
HS 38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of death-associated protein kinase and related pathways.
Biology: Investigated for its effects on cellular processes, particularly in smooth muscle cells.
Medicine: Explored for potential therapeutic applications in treating smooth muscle-related disorders.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of HS 38
HS 38 is unique due to its high specificity and competitive inhibition of the ATP-binding site of death-associated protein kinase. Its dissociation constants for various kinases make it a valuable tool for studying smooth muscle-related disorders and other cellular processes involving death-associated protein kinase .
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYEGAVCTZSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030203-81-6 | |
Record name | 1030203-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are DAPK1 and ZIPK, and what are their roles in cellular processes?
A1: DAPK1 (Death-associated protein kinase 1) and ZIPK (Zipper-interacting protein kinase, also known as DAPK3) are closely related serine/threonine protein kinases. They are involved in various cellular processes, including programmed cell death, apoptosis, and the regulation of both smooth muscle and non-muscle myosin phosphorylation. [] Their dysregulation has been implicated in various diseases, making them potential therapeutic targets.
Q2: How does HS38 interact with DAPK1 and ZIPK?
A2: this compound acts as a potent and selective inhibitor of both DAPK1 and ZIPK. It exhibits ATP-competitive inhibition, meaning it competes with ATP for binding to the kinases' active sites, thereby preventing their catalytic activity. []
Q3: What are the downstream effects of this compound inhibiting DAPK1 and ZIPK?
A3: Inhibiting ZIPK with this compound leads to several downstream effects, primarily related to smooth muscle contraction and cell migration:
- Decreased RLC20 phosphorylation: this compound reduces the phosphorylation of the myosin regulatory light chain (RLC20), a key step in smooth muscle contraction. This effect has been observed in both cellular and ex vivo studies. [, , , , ]
- Attenuated contractile responses: this compound significantly decreases the contractile force in various smooth muscle tissues, including mouse aorta, rabbit ileum, and calyculin A-stimulated arterial muscle. [] It also attenuates contractile responses elicited by various agonists like phenylephrine, angiotensin II, endothelin-1, U46619, and K+-induced membrane depolarization. []
- Suppressed cell migration: this compound inhibits vascular smooth muscle cell (VSMC) migration, likely due to its effects on focal adhesion dynamics and actin cytoskeleton organization. []
- Reduced MYPT1 and CPI-17 phosphorylation: In vascular smooth muscle, this compound inhibits the phosphorylation of MYPT1 and CPI-17, two proteins involved in regulating myosin light chain phosphatase (MLCP) activity. This suggests this compound may also indirectly modulate MLCP activity through ZIPK inhibition. []
- Modulation of FAK and CDC14A: this compound influences the phosphorylation and localization of focal adhesion kinase (FAK), a protein crucial for focal adhesion signaling. Additionally, this compound impacts the levels and interaction of ZIPK with cell-division cycle 14A phosphatase (CDC14A), suggesting a potential regulatory role of the ZIPK-CDC14A complex in VSMC migration. []
Q4: Does this compound influence the Hippo signaling pathway?
A5: Research suggests that DAPK3 inhibition by this compound may impact the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Studies using a mouse model of colitis showed that this compound treatment increased YAP nuclear localization in IECs, indicating Hippo pathway activation. [] Analysis of gene expression data from patients with ulcerative colitis further suggests a potential role of DAPK3 and Hippo signaling in colitis progression. []
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H12ClN5O2S, and its molecular weight is 361.82 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: While the provided abstracts don't offer specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be standard methods for confirming its structure and purity.
Q7: How does the structure of this compound contribute to its selectivity for DAPK1 and ZIPK?
A8: While specific structural details about this compound's interaction with DAPK1 and ZIPK are not provided, the research mentions a close structural analog, HS43. HS43 has a five-fold lower affinity for ZIPK and does not produce any observable effects on cells or tissues. [] This suggests that even minor structural modifications can significantly impact this compound's potency and selectivity. Further SAR studies would be needed to elucidate the precise structural features responsible for its binding affinity and selectivity profile.
Q8: What types of in vitro and in vivo studies have been conducted with this compound?
A8: this compound has been investigated in a variety of experimental settings, including:
- Cell-based assays: Researchers used this compound to treat various cell lines, including human coronary artery vascular smooth muscle cells [, ], Caco-2 human intestinal epithelial cells [], and ovarian cancer cell lines (this compound.T and PA-1). [] These studies investigated the compound's effects on cell signaling, migration, proliferation, and other cellular functions.
- Animal models: this compound has been tested in rodent models of hypertension [], colitis [, ], and ovarian cancer. [] These studies examined the compound's effects on blood pressure regulation [], intestinal wound healing and inflammation [, ], and tumor growth, respectively. []
- Ex vivo studies: Researchers used isolated tissues, such as rat caudal arterial smooth muscle strips, [] mouse aorta, rabbit ileum, [] and human cerebral vessels, [] to study the direct effects of this compound on smooth muscle contraction and vascular reactivity.
Q9: What are the key findings from the in vivo studies using this compound?
A9: In vivo studies using this compound have yielded significant findings:
- Hypertension: In a study using spontaneously hypertensive rats (SHR), this compound attenuated the myogenic response of cerebral vessels, suggesting that ZIPK inhibition might be a potential therapeutic strategy for hypertension. []
- Colitis: In a mouse model of DSS-induced colitis, this compound administration unexpectedly impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation. [, ] These findings suggest a more complex role of DAPK3 in intestinal regeneration than initially anticipated.
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